(2S)-hept-6-yn-2-ol
Overview
Description
(2S)-hept-6-yn-2-ol: is an organic compound characterized by a seven-carbon chain with a hydroxyl group (-OH) attached to the second carbon and a triple bond between the sixth and seventh carbons. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2S) configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method to synthesize (2S)-hept-6-yn-2-ol involves the addition of an alkyne to an aldehyde or ketone. This reaction typically uses a catalyst such as a base (e.g., sodium amide) to facilitate the addition.
Reduction of Alkynes: Another method involves the reduction of hept-6-yne-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-hept-6-yn-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Hept-6-yne-2-one, hept-6-yne-2-al
Reduction: Heptane
Substitution: Hept-6-yn-2-yl chloride, hept-6-yn-2-yl bromide
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-hept-6-yn-2-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions to understand the mechanisms of enzyme action and substrate specificity.
Medicine:
Drug Development: this compound serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2S)-hept-6-yn-2-ol exerts its effects depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate, binding to the active site of the enzyme and undergoing a chemical transformation. The molecular targets and pathways involved vary based on the enzyme or receptor being studied.
Comparison with Similar Compounds
(2R)-hept-6-yn-2-ol: The enantiomer of (2S)-hept-6-yn-2-ol, differing only in the spatial arrangement of atoms.
Hept-6-yn-2-one: A ketone with a similar carbon chain but lacking the hydroxyl group.
Hept-6-yn-2-al: An aldehyde with a similar carbon chain but lacking the hydroxyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a hydroxyl group and a triple bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-hept-6-yn-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYQHRAOICJTA-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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